

Application Notes & Protocols: Identification of Ravenelin using Mass Spectrometry

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Compound of Interest

Compound Name: *Ravenelin*

Cat. No.: *B15582040*

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Introduction

Ravenelin, a fungal xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] Accurate and reliable identification and quantification of **ravenelin** are crucial for research and development, quality control of natural product extracts, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the analysis of **ravenelin**. These application notes provide detailed protocols for the identification and characterization of **ravenelin** using LC-MS/MS.

Qualitative Analysis: Identification of Ravenelin

The primary identification of **ravenelin** is achieved by determining its accurate mass and characteristic fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing **ravenelin**, yielding a prominent deprotonated molecule $[M-H]^-$.

Key Mass Spectrometric Data for **Ravenelin**:

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ O ₅	[2]
Exact Mass	258.0528	Calculated
Monoisotopic Mass [M-H] ⁻	257.0455	[2]

Experimental Protocol: Qualitative LC-MS/MS Analysis

This protocol outlines a general procedure for the identification of **ravenelin** in a fungal extract.

1. Sample Preparation (Fungal Extract)

- Objective: To extract **ravenelin** from the fungal biomass.
- Procedure:
 - Lyophilize the fungal mycelium to dryness.
 - Grind the dried mycelium into a fine powder.
 - Perform a solvent extraction using ethyl acetate. Macerate the powder in ethyl acetate (e.g., 1:10 w/v) and agitate for several hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
 - Redissolve the dried extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of acetonitrile and water.
 - Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC)

- Objective: To chromatographically separate **ravenelin** from other components in the extract.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Parameters:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound of interest, and then return to initial conditions for column re-equilibration. For example: 0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.

3. Mass Spectrometry (MS)

- Objective: To detect and identify **ravenelin** based on its mass-to-charge ratio and fragmentation pattern.
- Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF; or Triple Quadrupole, QqQ) equipped with an ESI source.
- Parameters (Negative Ion Mode):
 - Ionization Mode: ESI-
 - Capillary Voltage: -3.5 kV
 - Cone Voltage: -40 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C

- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 800 L/h
- Full Scan MS Range: m/z 50-500
- MS/MS Analysis: Product ion scan of the precursor ion m/z 257.05.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Expected Results & Interpretation

A successful analysis will show a chromatographic peak at a specific retention time. The mass spectrum of this peak in full scan mode should display a prominent ion at m/z 257.05, corresponding to the $[M-H]^-$ of **ravenelin**. Subsequent MS/MS analysis of this precursor ion will produce a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used due to its high sensitivity and selectivity. This requires the selection of specific precursor-to-product ion transitions for **ravenelin**.

Experimental Protocol: Quantitative LC-MS/MS Analysis

1. Sample Preparation and LC Conditions: As described in the qualitative analysis protocol.
2. Mass Spectrometry (MRM)
 - Objective: To quantify **ravenelin** with high sensitivity and specificity.
 - MRM Transitions for **Ravenelin** (Hypothetical): Based on common fragmentation patterns of xanthones, the following transitions could be monitored. Note: These transitions should be optimized empirically.
 - Precursor Ion (Q1): m/z 257.05

- Product Ion (Q3) for Quantification: To be determined from MS/MS fragmentation (e.g., m/z 213.0)
- Product Ion (Q3) for Confirmation: To be determined from MS/MS fragmentation (e.g., m/z 185.0)
- Dwell Time: 100 ms per transition.

3. Calibration Curve and Quantification

- Prepare a series of standard solutions of purified **ravenelin** of known concentrations.
- Analyze the standards using the developed LC-MS/MS method to generate a calibration curve by plotting the peak area against the concentration.
- Analyze the unknown samples and determine the concentration of **ravenelin** by interpolating their peak areas from the calibration curve.

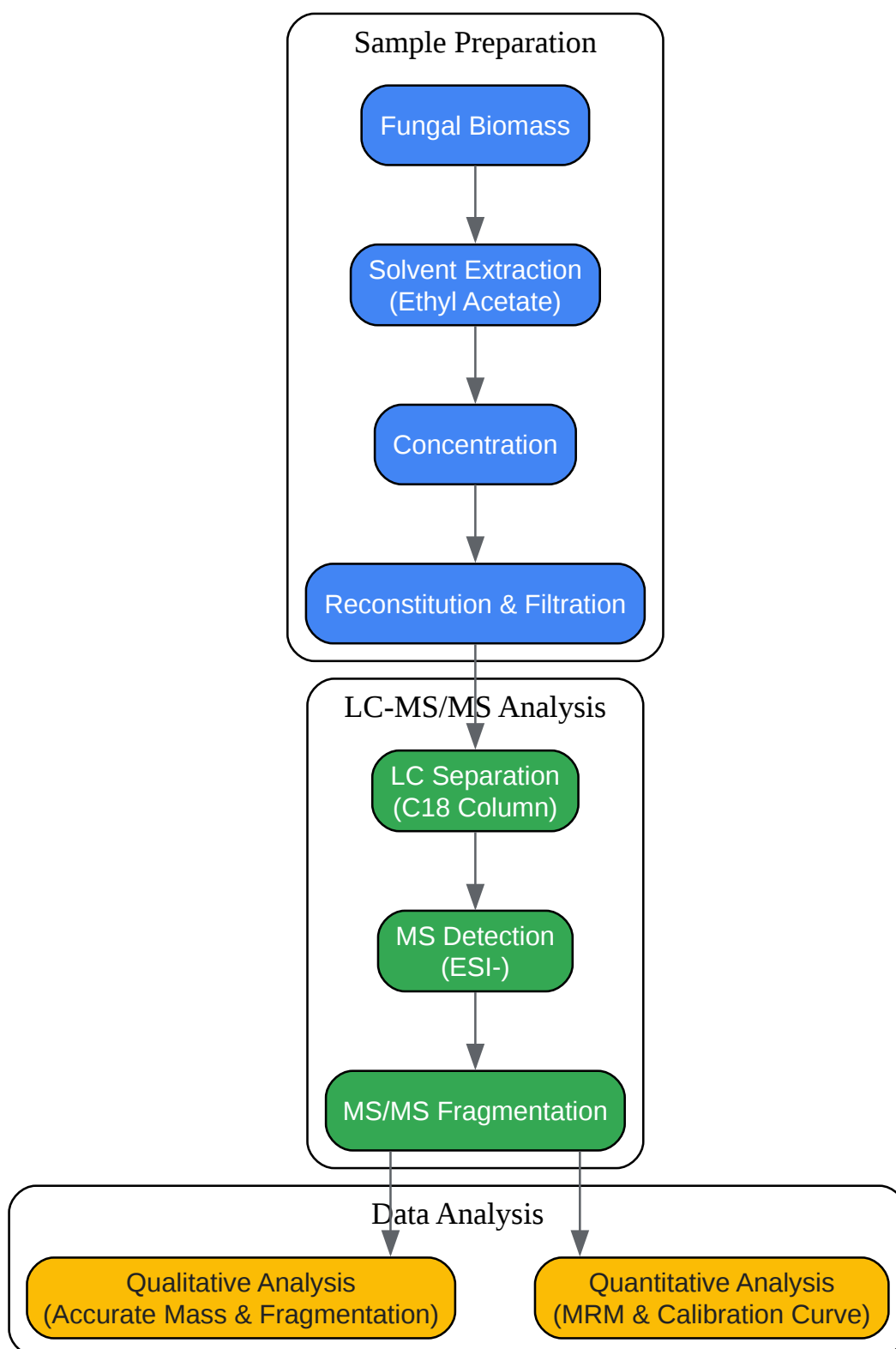
Quantitative Data Summary (Hypothetical)

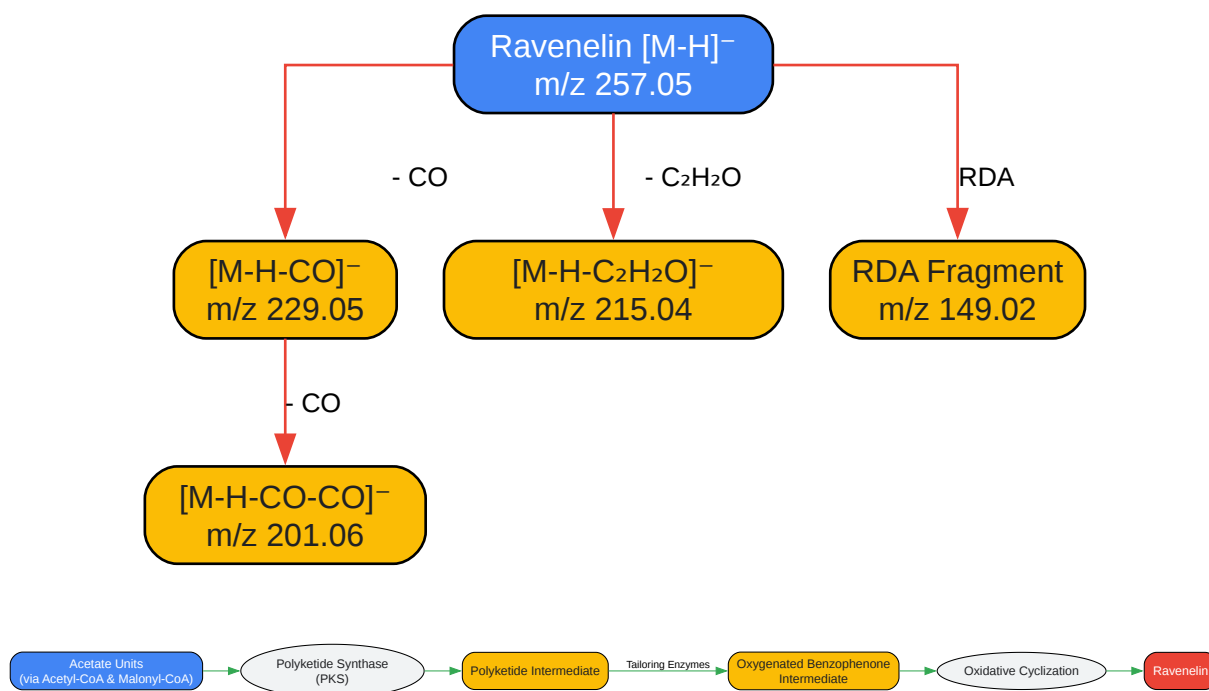
The following table presents hypothetical yet realistic performance data for a quantitative LC-MS/MS method for **ravenelin**.

Parameter	Value
Linear Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
R ² of Calibration Curve	> 0.995
Inter-day Precision (%RSD)	< 10%
Intra-day Precision (%RSD)	< 5%
Recovery	90 - 110%

Visualizations

Experimental Workflow





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References

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